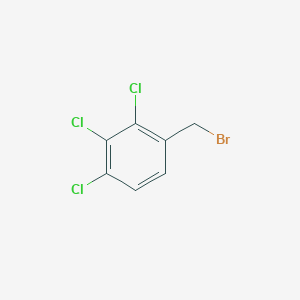

2,3,4-Trichlorobenzyl bromide

Description

2,3,4-Trichlorobenzyl bromide is a halogenated aromatic compound characterized by a benzyl group substituted with three chlorine atoms at the 2-, 3-, and 4-positions and a bromine atom on the methylene group. Benzyl bromides are widely used as alkylating agents in organic synthesis, particularly in forming carbon-heteroatom bonds or introducing benzyl-protecting groups .

Properties

Molecular Formula |

C7H4BrCl3 |

|---|---|

Molecular Weight |

274.4 g/mol |

IUPAC Name |

1-(bromomethyl)-2,3,4-trichlorobenzene |

InChI |

InChI=1S/C7H4BrCl3/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 |

InChI Key |

NNQZFZSTCLHBNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1CBr)Cl)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Isomeric Trichlorobenzyl Bromides

- 2,3,6-Trichlorobenzyl Bromide :

- CAS : 4960-48-9 (90% purity) .

- Hazards : Harmful if swallowed and causes burns (Risk Phrases R22, R34) .

- Structural Impact : The 2,3,6-isomer differs in chlorine substitution, leading to distinct steric and electronic effects. The meta- and para-chlorine positions in 2,3,4-Trichlorobenzyl bromide likely enhance electrophilicity at the benzylic carbon compared to the 2,3,6-isomer.

Trifluorobenzyl Bromides

- 2,3,4-Trifluorobenzyl Bromide: CAS: 157911-55-2; Molecular Weight: 225.01 g/mol . Synonym: 1-(Bromomethyl)-2,3,4-trifluorobenzene. Applications: Used in synthesizing piperidine derivatives via nucleophilic substitution (e.g., 1-(2,3,4-trifluorobenzyl)piperidine, 94% yield) .

- 3,4,5-Trifluorobenzyl Bromide :

- CAS : 220141-72-0; Molecular Weight : 225.01 g/mol .

- Key Difference : Fluorine’s strong electron-withdrawing effect increases the electrophilicity of the benzylic bromide compared to chlorine-substituted analogs. This enhances reactivity in SN2 reactions but may reduce stability under acidic conditions.

Methoxy-Substituted Benzyl Bromides

- 2,6-Dimethoxybenzyl Bromide :

- Crystallographic Data : Exhibits lengthened Ar–CH₂ (1.512 Å) and CH₂–Br (1.981 Å) bonds compared to unsubstituted benzyl bromide. The torsion angle (87.3°) approaches 90°, indicating minimized steric hindrance .

- Comparison : Chlorine substituents in 2,3,4-Trichlorobenzyl bromide are bulkier and more electronegative than methoxy groups, likely further elongating bond lengths and altering reactivity.

Other Halogenated Benzyl Bromides

- 4-Methyl-3-(trifluoromethyl)benzyl Bromide: CAS: 261952-19-6; Molecular Weight: 253.06 g/mol .

- 2,6-Dichloro-4-(trifluoromethoxy)benzyl Bromide :

Data Tables

Table 1: Molecular Properties of Selected Benzyl Bromides

Key Findings and Insights

- Electronic Effects : Chlorine and fluorine substituents increase electrophilicity at the benzylic carbon, but fluorine’s stronger electron withdrawal may enhance reactivity in SN2 reactions compared to chlorine .

- Safety Considerations : All halogenated benzyl bromides share corrosive properties, necessitating careful handling .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3,4-Trichlorobenzyl Bromide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves bromination of 2,3,4-trichlorotoluene using reagents like N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis. Reaction optimization should focus on solvent polarity (e.g., CCl₄ or THF), temperature control (40–80°C), and stoichiometric ratios of brominating agents. Purity can be enhanced via column chromatography using silica gel and non-polar eluents (e.g., hexane/ethyl acetate) . Monitor reaction progress by TLC (Rf ~0.5 in hexane:EtOAc 9:1) and confirm purity via GC-MS with a polydimethyl siloxane column (retention time ~12–15 min) .

Q. How should researchers characterize 2,3,4-Trichlorobenzyl Bromide to confirm structural integrity?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and DEPT-135), FT-IR, and elemental analysis. Key spectral markers include:

- ¹H NMR : Aromatic protons as a multiplet (δ 7.2–7.5 ppm) and benzylic CH₂Br resonance (δ 4.5–4.8 ppm).

- ¹³C NMR : C-Br signal at ~30–35 ppm.

- IR : C-Br stretch at ~550–600 cm⁻¹.

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]⁺ .

Q. What safety protocols are critical when handling 2,3,4-Trichlorobenzyl Bromide?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant goggles, and a lab coat. Work in a fume hood to avoid inhalation of volatile bromides.

- Storage : Store in amber glass vials at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis.

- Spill Management : Neutralize spills with sodium bicarbonate or calcium carbonate to suppress bromide release. Dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for 2,3,4-Trichlorobenzyl Bromide in nucleophilic substitution reactions?

- Methodological Answer : Discrepancies often arise from steric hindrance due to the 2,3,4-trichloro substitution pattern. To clarify:

- Perform kinetic studies under varying conditions (polar aprotic solvents like DMF vs. non-polar solvents).

- Use computational modeling (DFT) to analyze transition states and steric effects.

- Compare with analogs (e.g., 3,4-dichloro or 2,4-dibromo derivatives) to isolate electronic vs. steric contributions .

Q. What analytical strategies are recommended to detect trace degradation products of 2,3,4-Trichlorobenzyl Bromide in environmental samples?

- Methodological Answer :

- Sample Preparation : Liquid-liquid extraction (LLE) with dichloromethane or solid-phase extraction (SPE) using C18 cartridges.

- Detection : Capillary electrophoresis (CE) with UV detection at 254 nm, optimized for bromide ion separation using a borate buffer (pH 9.2) to resolve Cl⁻ and Br⁻ peaks .

- Quantification : Pair with ion chromatography (IC) or inductively coupled plasma mass spectrometry (ICP-MS) for sub-ppm sensitivity .

Q. How does the stability of 2,3,4-Trichlorobenzyl Bromide vary under different storage conditions, and what degradation pathways dominate?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to heat (40°C), humidity (75% RH), and UV light. Monitor via HPLC-UV (C18 column, acetonitrile/water gradient).

- Dominant Pathways : Hydrolysis to 2,3,4-trichlorobenzyl alcohol (major) and HBr release. Use Karl Fischer titration to track moisture ingress .

- Mitigation : Add stabilizers like BHT (0.1% w/w) and store under anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.